molecular formula C11H11Cl2NO B7867183 5-(2,6-Dichloro-phenoxy)pentanenitrile

5-(2,6-Dichloro-phenoxy)pentanenitrile

Cat. No.: B7867183
M. Wt: 244.11 g/mol
InChI Key: LTSAOVGJHBTTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-Dichloro-phenoxy)pentanenitrile is an organic compound with the molecular formula C11H11Cl2NO. It is characterized by the presence of a dichlorophenoxy group attached to a pentanenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichloro-phenoxy)pentanenitrile typically involves the reaction of 2,6-dichlorophenol with a suitable pentanenitrile derivative under specific conditions. One common method is the nucleophilic substitution reaction where 2,6-dichlorophenol reacts with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichloro-phenoxy)pentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2,6-Dichloro-phenoxy)pentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Dichloro-phenoxy)pentanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenoxy group can enhance its binding affinity to certain molecular targets, thereby modulating biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dichloro-phenoxy)pentanenitrile is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-(2,6-dichlorophenoxy)pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c12-9-5-4-6-10(13)11(9)15-8-3-1-2-7-14/h4-6H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSAOVGJHBTTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCCCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.